molecular formula C10H21ClO B13475276 4-(Chloromethyl)-1-ethoxy-4-methylhexane

4-(Chloromethyl)-1-ethoxy-4-methylhexane

Cat. No.: B13475276
M. Wt: 192.72 g/mol
InChI Key: XXTBANBFRHKRPC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-ethoxy-4-methylhexane is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-ethoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methylhexane with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-ethoxy-4-methylhexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.

Major Products

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alcohols.

Scientific Research Applications

4-(Chloromethyl)-1-ethoxy-4-methylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethoxy-4-methylhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a key site for chemical transformations. The ethoxy group can also participate in reactions, providing additional versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-1-ethoxy-4-methylhexane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and industrial applications.

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

4-(chloromethyl)-1-ethoxy-4-methylhexane

InChI

InChI=1S/C10H21ClO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3

InChI Key

XXTBANBFRHKRPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCOCC)CCl

Origin of Product

United States

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